2-(3-cyclopropyl-1H-pyrazol-1-yl)benzoic acid

Description

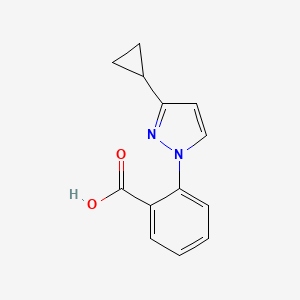

Structure

3D Structure

Properties

IUPAC Name |

2-(3-cyclopropylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)10-3-1-2-4-12(10)15-8-7-11(14-15)9-5-6-9/h1-4,7-9H,5-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGXCDUHVFBYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2)C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1285666-91-2 | |

| Record name | 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropyl-1H-pyrazole with benzoic acid derivatives in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or benzoic acid rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-cyclopropyl-1H-pyrazol-1-yl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Features

a. Substituent Effects on Acidity

The pKa of benzoic acid derivatives is highly sensitive to substituents. For example:

- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid (C₁₁H₁₁NO₅): The electron-withdrawing ethoxy-oxoacetamido group likely lowers the pKa compared to unsubstituted benzoic acid (pKa ~4.2), enhancing acidity .

- 2-(3-Cyclopropyl-1H-pyrazol-1-yl)benzoic acid : The pyrazole ring (with two adjacent nitrogen atoms) and cyclopropyl group may further reduce pKa due to inductive effects. Pyrazole’s resonance-assisted hydrogen bonding could also stabilize the deprotonated form .

b. Hydrogen Bonding and Crystal Packing

- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid forms O–H⋯O and C–H⋯O hydrogen bonds, creating 1D chains along the [111] direction in its triclinic (P1) crystal lattice .

- Atropisomeric benzoic acids (e.g., dicyano derivatives) exhibit restricted rotation, leading to stereoisomerism and distinct packing modes in monoclinic (P2₁/c) or orthorhombic (P2₁2₁2) systems .

Physicochemical Properties

*BA = benzoic acid; †Calculated from formula C₁₂H₁₂N₂O₂; ‡No crystallographic data available.

Biological Activity

2-(3-cyclopropyl-1H-pyrazol-1-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety. This unique structure contributes to its diverse biological activities.

Research indicates that compounds similar to this compound may interact with specific cellular targets, such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, derivatives have been shown to inhibit cyclin A2 and CDK2, leading to altered cellular processes that can affect proliferation and apoptosis in cancer cells.

Biological Activities

The biological activities of this compound can be summarized as follows:

Anticancer Activity

Several studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and A549 . The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been noted. Pyrazole derivatives are known to inhibit key inflammatory pathways, including those mediated by cyclooxygenases (COX), which are critical targets for anti-inflammatory drugs .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar pyrazole compounds have demonstrated efficacy against various bacterial strains, indicating a potential for development as antimicrobial agents .

Case Studies

Several case studies illustrate the biological efficacy of pyrazole derivatives:

- Anticancer Efficacy : A study evaluated the effects of a series of pyrazole derivatives on cancer cell lines. The most potent compound showed an IC50 value of 0.16 µM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin .

- Inflammation Models : In animal models of inflammation, compounds structurally related to this compound exhibited significant reductions in inflammatory markers, supporting their use as anti-inflammatory agents .

- Antioxidant Properties : Research has indicated that some pyrazole derivatives can act as antioxidants, protecting cells from oxidative stress and reducing damage from reactive oxygen species (ROS) .

Data Table: Biological Activities Summary

Q & A

Q. What safety protocols are recommended for handling this compound given its potential toxicity?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse with water for 15 minutes and seek medical attention. Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Dispose via certified hazardous waste facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.